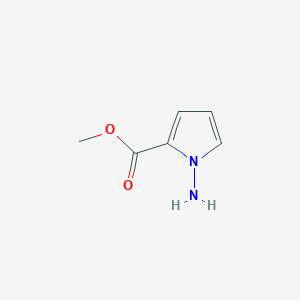

methyl 1-amino-1H-pyrrole-2-carboxylate

Descripción general

Descripción

Tranilast, también conocido como ácido N-(3,4-dimetoxicinammoil)antranílico, es un fármaco antialérgico desarrollado por Kissei Pharmaceuticals. Se aprobó por primera vez en Japón y Corea del Sur en 1982 para el tratamiento del asma bronquial. Más tarde, sus indicaciones se ampliaron para incluir queloides y cicatrices hipertróficas . Tranilast ha mostrado potencial en el tratamiento de diversos trastornos alérgicos como el asma, la rinitis alérgica y la dermatitis atópica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Tranilast se sintetiza mediante el acoplamiento de ácido 3,4-dimetoxicinámico con ácido antranílico. La reacción normalmente implica el uso de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente .

Métodos de producción industrial: La producción industrial de Tranilast se puede lograr mediante metodologías de síntesis química. Un enfoque implica el uso de levadura (Saccharomyces cerevisiae) diseñada para expresar enzimas específicas que catalizan la síntesis de Tranilast y sus análogos. Este método permite la producción de Tranilast y varias moléculas de cinamoil antranilato en unas pocas horas .

Análisis De Reacciones Químicas

Tipos de reacciones: Tranilast se somete a varias reacciones químicas, que incluyen:

Oxidación: Tranilast puede oxidarse para formar quinonas correspondientes.

Reducción: La reducción de Tranilast puede conducir a la formación de derivados dihidro.

Sustitución: Tranilast puede sufrir reacciones de sustitución, particularmente en los grupos metoxi del anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Reactivos como halógenos o nucleófilos en presencia de un catalizador.

Productos principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Derivados halogenados o sustituidos por nucleófilos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 1-amino-1H-pyrrole-2-carboxylate is explored for its potential in drug development, particularly in the following areas:

- Anticancer Research : Studies suggest that pyrrole derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound has been investigated for its ability to induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .

- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of certain bacterial strains, suggesting potential applications in treating infections .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex pyrrole derivatives. Its reactivity allows it to participate in various chemical reactions, including:

- Cyclization Reactions : this compound can undergo cyclization to form novel heterocyclic compounds, which are important in pharmaceutical chemistry .

- Functionalization : The amino and carboxylate groups present in the molecule enable functionalization reactions that can lead to the development of new materials with specific properties .

Agricultural Chemistry

Research has indicated that this compound may have applications in agrochemicals, particularly as a potential pesticide or herbicide. Its biological activity suggests it could be effective against certain pests or pathogens affecting crops .

Biochemical Applications

The compound's ability to interact with biological systems makes it a subject of interest in biochemistry:

- Enzyme Inhibition Studies : this compound is being studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Material Science

In material science, this compound is being investigated for its role in developing new polymers and materials with enhanced properties:

- Conductive Polymers : Its incorporation into polymer matrices may enhance electrical conductivity, making it suitable for electronic applications .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

Tranilast ejerce sus efectos al inhibir la liberación de histamina de los mastocitos y reducir la producción de varias citoquinas. Se ha demostrado que inhibe la activación del inflamasoma NALP3 y bloquea el canal iónico receptor potencial transitorio vanilloide 2 (TRPV2). Estas acciones contribuyen a sus propiedades antiinflamatorias, antiproliferativas y antifibróticas .

Compuestos similares:

Cromoglicato disódico: Otro agente antialérgico utilizado para tratar el asma y la rinitis alérgica.

Ketotifeno: Un antihistamínico y estabilizador de los mastocitos utilizado para indicaciones similares.

Montelukast: Un antagonista del receptor de leucotrienos utilizado en el manejo del asma y la rinitis alérgica.

Singularidad de Tranilast: Tranilast es único en su capacidad de inhibir el canal TRPV2 y el inflamasoma NALP3, que no son los objetivos de los compuestos similares enumerados anteriormente. Este mecanismo de acción único contribuye a su gama más amplia de aplicaciones terapéuticas, incluido su uso como agente antifibrótico .

Comparación Con Compuestos Similares

Cromolyn Sodium: Another antiallergic agent used to treat asthma and allergic rhinitis.

Ketotifen: An antihistamine and mast cell stabilizer used for similar indications.

Montelukast: A leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.

Uniqueness of Tranilast: Tranilast is unique in its ability to inhibit the TRPV2 channel and the NALP3 inflammasome, which are not targeted by the similar compounds listed above. This unique mechanism of action contributes to its broader range of therapeutic applications, including its use as an antifibrotic agent .

Actividad Biológica

Methyl 1-amino-1H-pyrrole-2-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

MAPC is characterized by its pyrrole ring structure, which is known for its versatility in medicinal chemistry. The compound can be synthesized through various methods, including the reaction of pyrrole derivatives with carboxylic acids or through cyclization reactions involving amino acids. The synthesis often involves the use of reagents such as sodium ethoxide in ethanol, which facilitates the formation of the pyrrole ring and subsequent functionalization at the carboxylate position .

Antimicrobial Properties

MAPC has demonstrated notable antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound could serve as a potential lead for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Research has shown that MAPC exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis in these cells has been attributed to its interaction with cellular signaling pathways that regulate cell survival and death. For instance, MAPC has been reported to activate caspase pathways, leading to programmed cell death .

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, MAPC has shown potential neuroprotective effects. Studies indicate that it may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's antioxidant properties are thought to play a crucial role in protecting neuronal integrity .

Case Studies

- Antimicrobial Efficacy : In a controlled study involving various bacterial strains, MAPC was tested for its Minimum Inhibitory Concentration (MIC). Results indicated MIC values ranging from 32 µg/mL to 128 µg/mL against different strains, highlighting its potential as an effective antimicrobial agent .

- Cancer Cell Line Testing : A series of experiments conducted on human leukemia cell lines demonstrated that MAPC reduced cell viability by over 70% at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

- Neuroprotection Assay : In vitro assays using SH-SY5Y neuroblastoma cells exposed to oxidative stress showed that pre-treatment with MAPC significantly reduced cell death compared to untreated controls. This suggests a protective role against oxidative damage .

Data Summary

| Biological Activity | Tested Concentration (µM) | Effectiveness |

|---|---|---|

| Antimicrobial | 32 - 128 | Significant inhibition across bacterial strains |

| Anticancer | >50 | >70% reduction in cell viability |

| Neuroprotection | 10 - 50 | Reduced oxidative stress-induced cell death |

Propiedades

IUPAC Name |

methyl 1-aminopyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXCPFDMJGEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555944 | |

| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122181-85-5 | |

| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.